

# An In-depth Technical Guide to Ethyl Thiooxamate (CAS: 16982-21-1)

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## Compound of Interest

Compound Name: Ethyl thiooxamate

Cat. No.: B014585

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## Introduction

**Ethyl thiooxamate** (CAS: 16982-21-1), systematically named ethyl 2-amino-2-sulfanylideneacetate, is a versatile bifunctional molecule containing both a thioamide and an ester functional group.[1][2] This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the construction of various nitrogen- and sulfur-containing heterocyclic compounds.[2] Its derivatives have garnered significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents, as well as enzyme inhibitors.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of **ethyl thiooxamate**, with a focus on its relevance to drug discovery and development.

## Chemical and Physical Properties

**Ethyl thiooxamate** is a yellow crystalline solid with a melting point in the range of 62-66 °C.[1][3] It is soluble in polar organic solvents such as methanol and chloroform.[1][3] The presence of both a hydrogen bond donor (the amino group) and acceptors (the carbonyl and thiocarbonyl groups) influences its solid-state structure and solubility.[1]

## Table 1: Physicochemical Properties of Ethyl Thiooxamate

Property	Value	Reference(s)
CAS Number	16982-21-1	[1][2][4]
Molecular Formula	C <sub>4</sub> H <sub>7</sub> NO <sub>2</sub> S	[1][5][6]
Molecular Weight	133.17 g/mol	[2][6]
IUPAC Name	ethyl 2-amino-2-sulfanylideneacetate	[1][6]
Appearance	Yellow crystalline powder/needles	[1][3]
Melting Point	62-66 °C	[1][3]
Solubility	Soluble in methanol and chloroform (25 mg/mL)	[1][3]
Purity	Typically >98% (by GC)	[1]
Storage	Sensitive to light and air; store under inert conditions at 0-10 °C	[1]

**Table 2: Spectroscopic Data for Ethyl Thiooxamate**

Spectroscopy	Data	Reference(s)
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 1.37 (t, 3H, -CH <sub>3</sub> ), 4.34 (q, 2H, -CH <sub>2</sub> -), 7.49-8.43 (br m, 2H, -NH <sub>2</sub> )	[1][4]
<sup>13</sup> C NMR	δ 14.1 (-CH <sub>3</sub> ), 61.8 (-CH <sub>2</sub> -), 170.5 (C=O), 196.2 (C=S)	[1][2]
Infrared (IR, KBr)	~3200–3400 cm <sup>-1</sup> (N–H stretch), ~1700 cm <sup>-1</sup> (C=O stretch), ~1350 cm <sup>-1</sup> (C–N vibration), ~1250 cm <sup>-1</sup> (C=S stretch)	[1][2]
Mass Spectrometry (ESI)	m/z 134 [M+H] <sup>+</sup>	[1][4]

## Synthesis and Reactivity

**Ethyl thiooxamate** can be synthesized through several methods, with the reaction of ethyl cyanoformate with hydrogen sulfide being a common and high-yielding approach.<sup>[4][5]</sup>

### Experimental Protocol: Synthesis of Ethyl Thiooxamate from Ethyl Cyanoformate

Materials:

- Ethyl cyanoformate ( $[(\text{cyanocarbonyl})\text{oxy}]\text{ethane}$ )
- Triethylamine
- Diethyl ether
- Hydrogen sulfide ( $\text{H}_2\text{S}$ ) gas
- 1N Hydrochloric acid (HCl)
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- Dissolve ethyl cyanoformate (25 g, 0.25 mol) and triethylamine (1 mL) in diethyl ether (200 mL) in a flask equipped with a gas inlet and a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Bubble  $\text{H}_2\text{S}$  gas through the solution for 2 hours.
- After the introduction of  $\text{H}_2\text{S}$ , allow the reaction mixture to stir at room temperature overnight.
- Purge the reaction system with nitrogen gas.
- Add 1N HCl solution (200 mL) and continue stirring for 30 minutes.

- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Wash the organic layer with brine and dry over anhydrous  $\text{MgSO}_4$ .
- Filter to remove the desiccant and evaporate the solvent under reduced pressure to yield **ethyl thiooxamate** as a yellow solid (yield: ~95%).[\[4\]](#)[\[5\]](#)

Purity Analysis: The product can be characterized by  $^1\text{H}$  NMR and LC-MS to confirm its identity and purity.[\[4\]](#)

## Reactivity

The reactivity of **ethyl thiooxamate** is dictated by its two functional groups. The thioamide group can act as a nucleophile through both the nitrogen and sulfur atoms, while the ester group provides an electrophilic carbonyl carbon.[\[2\]](#) This dual reactivity makes it a key precursor for a variety of heterocyclic systems. A notable reaction is the Hantzsch-type condensation with  $\alpha$ -bromoketones to form thiazole-2-carboxylic acid ethyl esters.[\[1\]](#)

## Biological and Medicinal Chemistry Applications

While extensive biological data for **ethyl thiooxamate** itself is not widely published, its primary importance in drug discovery lies in its role as a versatile scaffold for the synthesis of bioactive molecules.

## Antimicrobial and Anticancer Potential of Derivatives

Derivatives of **ethyl thiooxamate** have demonstrated promising in vitro activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as the fungus *Candida albicans*.[\[1\]](#) Furthermore, certain derivatives have been investigated for their potential as anticancer agents, with molecular docking studies suggesting interactions with protein targets involved in cancer progression.[\[1\]](#)

## Enzyme Inhibition

**Ethyl thiooxamate** derivatives have been explored as inhibitors of various enzymes.[\[2\]](#) For instance, some have shown significant inhibitory activity against  $\alpha$ -glucosidase and  $\beta$ -glucosidase, suggesting potential applications in the development of therapeutics for diabetes.

[1] The core thiooxamate structure serves as a valuable starting point for designing specific enzyme inhibitors.[2]

## Experimental Protocols for Application

### Protocol: Synthesis of Thiazole-2-carboxylic Acid Ethyl Esters

This protocol describes a general procedure for the synthesis of thiazole derivatives from **ethyl thiooxamate** and an  $\alpha$ -bromoketone.

Materials:

- **Ethyl thiooxamate**
- An  $\alpha$ -bromoketone (e.g., 2-bromoacetophenone)
- Ethanol (or another suitable solvent)

Procedure:

- Dissolve **ethyl thiooxamate** (1 equivalent) and the  $\alpha$ -bromoketone (1 equivalent) in ethanol.
- Reflux the reaction mixture for a specified time (typically monitored by TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel to obtain the desired thiazole-2-carboxylic acid ethyl ester.

### Protocol: In Vitro $\alpha$ -Glucosidase Inhibitory Assay

This protocol provides a general method to screen for  $\alpha$ -glucosidase inhibition.

Materials:

- $\alpha$ -Glucosidase from *Saccharomyces cerevisiae*

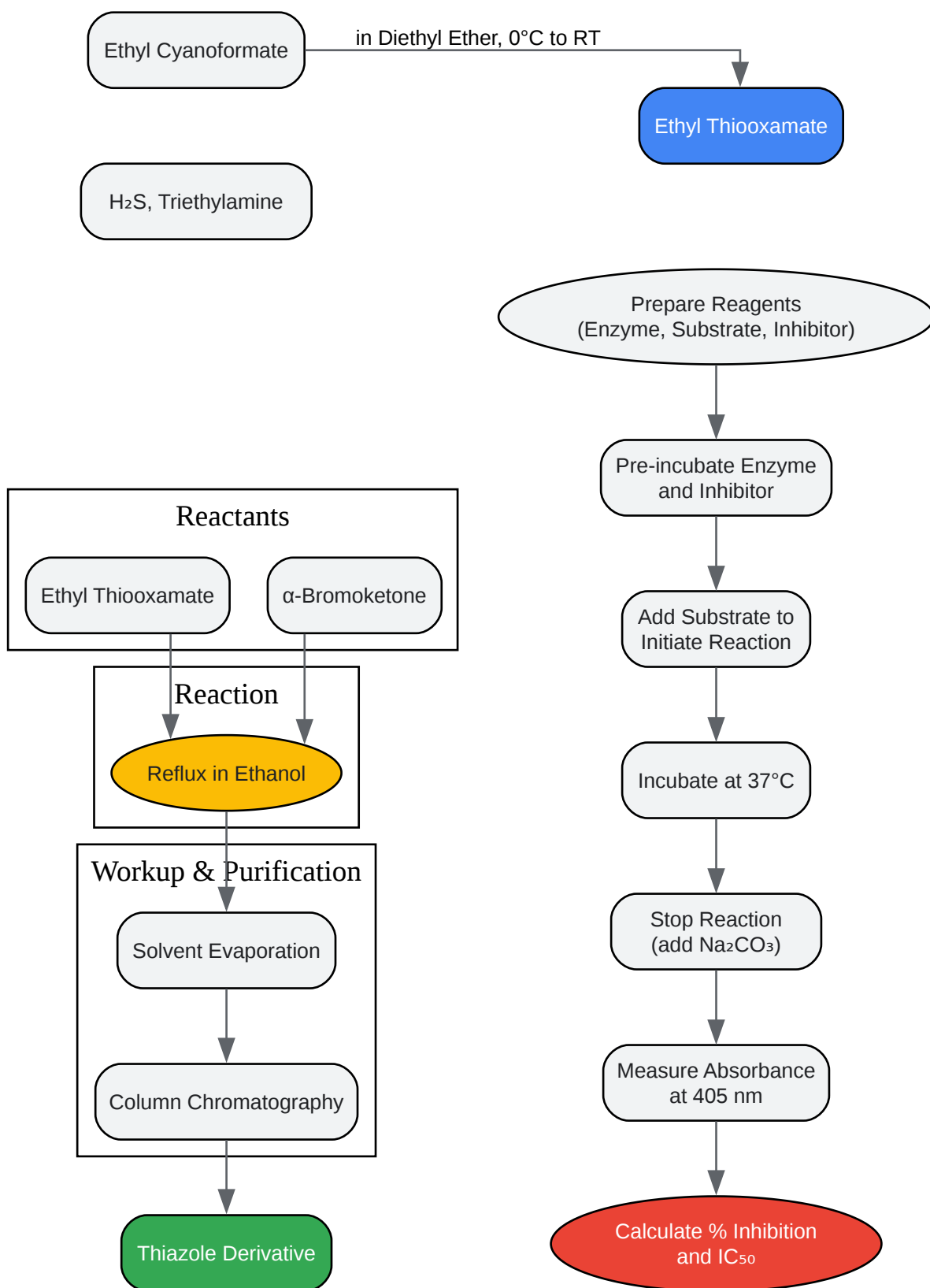
- p-Nitrophenyl- $\alpha$ -D-glucopyranoside (pNPG) as the substrate
- Phosphate buffer (e.g., 50 mM, pH 6.8)
- Test compound (e.g., an **ethyl thiooxamate** derivative) dissolved in a suitable solvent (e.g., DMSO)
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) solution (e.g., 1 M)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare solutions of the  $\alpha$ -glucosidase enzyme and pNPG in the phosphate buffer.
- In a 96-well plate, add a small volume of the test compound solution at various concentrations.
- Add the  $\alpha$ -glucosidase solution to each well and incubate for a short period (e.g., 5 minutes at 37 °C).
- Initiate the reaction by adding the pNPG solution to each well.
- Incubate the plate at 37 °C for a defined period (e.g., 20 minutes).
- Stop the reaction by adding the  $\text{Na}_2\text{CO}_3$  solution.
- Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
- Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.
- The  $\text{IC}_{50}$  value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be determined.

## Visualizations

The following diagrams illustrate key aspects of the synthesis and application of **ethyl thiooxamate**.

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